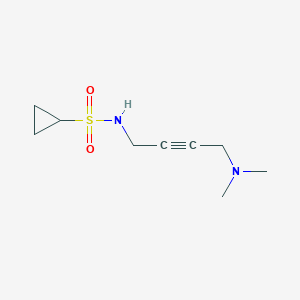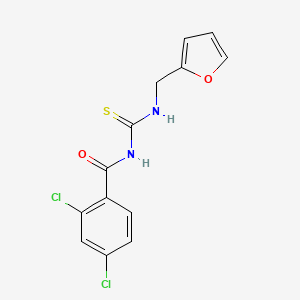
N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a cyano group, a fluorine atom, and an imidazolidinone moiety attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-fluoro-5-nitrobenzoic acid with an appropriate amine under acidic conditions to form the corresponding benzamide.
Introduction of the Imidazolidinone Moiety: The imidazolidinone moiety can be introduced through a cyclization reaction involving the benzamide intermediate and an appropriate diamine under basic conditions.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions.
Final Coupling Reaction: The final step involves the coupling of the cyano-substituted intermediate with 2,2-dimethylpropylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic substitution conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new nucleophilic groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their catalytic activity.
Receptor Binding: Interacting with cell surface or intracellular receptors, modulating their signaling pathways.
Pathway Modulation: Affecting various biochemical pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide can be compared with other similar compounds, such as:
N-(1-Cyano-2,2-dimethylpropyl)-4-(2-oxoimidazolidin-1-yl)benzamide: Similar structure but with different substitution patterns on the benzamide core.
N-(1-Cyano-2,2-dimethylpropyl)-2-chloro-5-(2-oxoimidazolidin-1-yl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoate: Similar structure but with a benzoate ester instead of a benzamide.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyano group and a fluorine atom, which may confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-16(2,3)13(9-18)20-14(22)11-8-10(4-5-12(11)17)21-7-6-19-15(21)23/h4-5,8,13H,6-7H2,1-3H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNYDTPEOYMBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=C(C=CC(=C1)N2CCNC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2614074.png)
![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2614075.png)
![2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2614078.png)

![N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-phenylpropanamide](/img/structure/B2614080.png)
![3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B2614081.png)
![ethyl 6-(3-chlorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2614082.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]acetate](/img/structure/B2614087.png)

![2,5-dichloro-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2614091.png)


